N-(2-Methoxy-4-methylphenyl)benzamide
Description
N-(2-Methoxy-4-methylphenyl)benzamide is a benzamide derivative characterized by a methoxy group at the 2-position and a methyl group at the 4-position on the aniline ring. Benzamides are widely studied for their roles as enzyme inhibitors, ligands in coordination chemistry, and intermediates in pharmaceutical synthesis .
Properties
CAS No. |
185532-70-1 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(2-methoxy-4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c1-11-8-9-13(14(10-11)18-2)16-15(17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) |
InChI Key |
CXOHGKIQVOXBJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-methylphenyl)benzamide typically involves the acylation of 2-methoxy-4-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of N-(2-Hydroxy-4-methylphenyl)benzamide.
Reduction: Formation of N-(2-Methoxy-4-methylphenyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-Methoxy-4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of their activity .
Comparison with Similar Compounds
Positional Isomers and Substitution Effects
- N-(2-Methoxyphenyl)benzamide and N-(4-Methoxyphenyl)benzamide: These positional isomers differ in the methoxy group placement. This steric effect may influence crystallographic packing and solubility .
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : The addition of a nitro group at the 2-position and a bromo substituent on the benzamide ring enhances electron-withdrawing effects, altering reactivity in cross-coupling reactions. Crystallographic studies show 4MNB has distinct unit cell parameters compared to simpler benzamides, with two molecules per asymmetric unit .
Heterocyclic Derivatives
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide: Incorporation of a dihydrothiazole ring introduces a planar, conjugated system. Key geometric parameters include a C3–C2–N1 bond angle of 123.2° and a C2–N1–C31 angle of 124.59°, indicating moderate strain in the thiazole ring.
- 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide: The thiazolyl group at the 2-position provides a rigid scaffold for binding to enzymes or receptors. This compound’s molecular weight (618.78 g/mol) and logP value suggest improved lipophilicity compared to non-heterocyclic analogs .
Phosphanyl and Amino Alcohol Derivatives
- N-(Diisopropylphosphanyl)benzamide : The phosphanyl group enables use as a bidentate P,O-ligand in coordination chemistry. This contrasts with the target compound’s methoxy group, which lacks lone-pair electrons for metal coordination .
- N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide: An amino alcohol derivative isolated from Fusarium sp. TP-G1. The hydroxyl and benzamide groups facilitate hydrogen bonding, enhancing solubility in polar solvents compared to alkyl-substituted analogs .
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Benzamides
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